Cas no 70774-28-6 ((1r,2r)-(-)-1,2-bis(diphenylphosphinomethyl)cyclohexane)
(1r,2r)-(-)-1,2-bis(diphenylphosphinomethyl)cyclohexane Chemical and Physical Properties
Names and Identifiers
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- (1r,2r)-(-)-1,2-bis(diphenylphosphinomethyl)cyclohexane
- [(1R,2R)-2-(diphenylphosphanylmethyl)cyclohexyl]methyl-diphenylphosphane
- AG-G-76570
- CTK5D2953
- (1R,2R)-1,2-Bis((diphenylphosphino)methyl)cyclohexane
- (1R,2R)-(-)-Bis(diphenylphosphinomethyl)cyclohexane
- F74964
- DTXSID40447495
- CS-0088696
- 70774-28-6
- [(1R,2R)-1,2-Cyclohexanediylbis(methylene)]bis[diphenylphosphine]
- SCHEMBL8873039
- DB-009297
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- Inchi: 1S/C32H34P2/c1-5-17-29(18-6-1)33(30-19-7-2-8-20-30)25-27-15-13-14-16-28(27)26-34(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-12,17-24,27-28H,13-16,25-26H2/t27-,28-/m0/s1
- InChI Key: UZHMFQJEUXFZSS-NSOVKSMOSA-N
- SMILES: P(C1C=CC=CC=1)(C1C=CC=CC=1)C[C@@H]1CCCC[C@H]1CP(C1C=CC=CC=1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 480.21400
- Monoisotopic Mass: 480.21357508g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 34
- Rotatable Bond Count: 8
- Complexity: 465
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 8
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 27.18000
- LogP: 7.05860
(1r,2r)-(-)-1,2-bis(diphenylphosphinomethyl)cyclohexane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R906294-50mg |
(1R,2R)-(-)-1,2-BIS(DIPHENYLPHOSPHINOMETHYL)CYCLOHEXANE |
70774-28-6 | 98% | 50mg |
¥2,520.00 | 2022-08-31 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R22920-100mg |
(1r,2r)-(-)-1,2-bis(diphenylphosphinomethyl)cyclohexane |
70774-28-6 | 98%,99%e.e. | 100mg |
¥1485.0 | 2024-07-19 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R906294-10mg |
(1R,2R)-(-)-1,2-BIS(DIPHENYLPHOSPHINOMETHYL)CYCLOHEXANE |
70774-28-6 | 98% | 10mg |
¥637.20 | 2022-08-31 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj0613-100mg |
[(1R,2R)-1,2-Cyclohexanediylbis(methylene)]bis[diphenylphosphine] |
70774-28-6 | 98%,99%e.e. | 100mg |
¥1485.0 | 2024-07-19 | |
| Ambeed | A458339-50mg |
(1R,2R)-1,2-Bis((diphenylphosphino)methyl)cyclohexane |
70774-28-6 | 98% | 50mg |
$126.0 | 2025-04-17 | |
| Ambeed | A458339-100mg |
(1R,2R)-1,2-Bis((diphenylphosphino)methyl)cyclohexane |
70774-28-6 | 98% | 100mg |
$166.0 | 2025-04-17 | |
| Ambeed | A458339-250mg |
(1R,2R)-1,2-Bis((diphenylphosphino)methyl)cyclohexane |
70774-28-6 | 98% | 250mg |
$414.0 | 2025-04-17 | |
| Ambeed | A458339-1g |
(1R,2R)-1,2-Bis((diphenylphosphino)methyl)cyclohexane |
70774-28-6 | 98% | 1g |
$1653.0 | 2025-04-17 | |
| Aaron | AR00FD4V-100mg |
(1R,2R)-(-)-1,2-BIS(DIPHENYLPHOSPHINOMETHYL)CYCLOHEXANE |
70774-28-6 | 98% | 100mg |
$139.00 | 2025-02-13 |
(1r,2r)-(-)-1,2-bis(diphenylphosphinomethyl)cyclohexane Suppliers
(1r,2r)-(-)-1,2-bis(diphenylphosphinomethyl)cyclohexane Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on (1r,2r)-(-)-1,2-bis(diphenylphosphinomethyl)cyclohexane
Compound CAS No. 70774-28-6: (1R,2R)-(-)-1,2-Bis(diphenylphosphinomethyl)cyclohexane
(1R,2R)-(-)-1,2-Bis(diphenylphosphinomethyl)cyclohexane, also known by its CAS registry number CAS No. 70774-28-6, is a chiral organophosphorus compound with significant applications in asymmetric catalysis and organic synthesis. This compound belongs to the class of bisphosphine ligands, which are widely used in transition metal-catalyzed reactions due to their ability to induce high enantioselectivity. The molecule consists of a cyclohexane ring with two diphenylphosphine groups attached at the 1 and 2 positions, creating a rigid and bulky chiral environment that is highly effective in asymmetric induction.
The synthesis of (1R,2R)-(-)-1,2-Bis(diphenylphosphinomethyl)cyclohexane typically involves the coupling of cyclohexanediol with diphenylphosphine derivatives under appropriate conditions. This process often employs Staudinger-type reactions or other phosphine transfer methods to achieve the desired stereochemistry and purity. The compound's chiral centers at the 1 and 2 positions of the cyclohexane ring are critical for its enantioselective properties, making it a valuable tool in asymmetric catalysis.
In recent years, researchers have explored the use of CAS No. 70774-28-6 in various catalytic systems, particularly in the context of palladium-catalyzed cross-couplings such as the Suzuki-Miyaura reaction and Heck reactions. Its ability to stabilize palladium catalysts while inducing high enantioselectivity has made it a preferred ligand in these transformations. For instance, studies have demonstrated that this compound can facilitate the formation of enantiomerically enriched biaryls and heteroaromatic compounds, which are of great interest in drug discovery and materials science.
Beyond palladium catalysis, (1R,2R)-(-)-1,2-Bis(diphenylphosphinomethyl)cyclohexane has also been employed in gold-catalyzed reactions, such as the Tsuji-Trost allylation and other related processes. Its bulky structure helps prevent unwanted side reactions while maintaining high levels of stereocontrol, making it an ideal ligand for these applications.
Recent advancements in computational chemistry have provided deeper insights into the electronic and steric properties of CAS No. 70774-28-6. Quantum mechanical calculations have revealed that the diphenylphosphine groups create a highly electron-rich environment around the metal center, enhancing catalytic activity while maintaining selectivity. These findings have been instrumental in guiding the design of next-generation bisphosphine ligands with improved performance.
In addition to its role as a ligand, (1R,2R)-(-)-1,2-Bis(diphenylphosphinomethyl)cyclohexane has been investigated as a potential precursor for other chiral organophosphorus compounds. For example, its reaction with various metal halides has led to the formation of novel chiral phosphine complexes with unique catalytic properties.
The demand for highly enantioselective catalysts continues to grow across various industries, including pharmaceuticals and agrochemicals. As a result, compounds like CAS No. 70774-28-6 are expected to play an increasingly important role in enabling sustainable and efficient chemical processes.
In conclusion, (1R,2R)-(-)-1,2-Bis(diphenylphosphinomethyl)cyclohexane, or CAS No. 70774-28-6, stands out as a versatile and powerful tool in modern asymmetric catalysis. Its unique combination of electronic properties and steric bulk makes it an invaluable asset for researchers seeking to achieve high levels of enantioselectivity in complex organic transformations.
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